molecular formula C18H10N4Na2O6S2 B1679762 Quinax CAS No. 3863-80-7

Quinax

Cat. No. B1679762
CAS RN: 3863-80-7
M. Wt: 488.4 g/mol
InChI Key: XLNKBYYWZULHIR-UHFFFAOYSA-L
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Description

Quinax is an effective antimalarial medicine obtained from the bark of the cinchona tree . It is used alone or with other medicines to treat uncomplicated Plasmodium falciparum malaria . It may also be used to treat and prevent night leg cramps in adults and the elderly population when these cramps disrupt sleep .


Synthesis Analysis

Quinoxaline, a related compound, has been a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .


Molecular Structure Analysis

Quinax contains the active principal Sodium Dihydroazapentacene Polysulfonate . It is a deep red purple crystal resulting in a dark red solution . The crystal is readily soluble in water and slightly soluble in ethanol .


Chemical Reactions Analysis

Quinones, a class of cyclic organic compounds characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls and have sufficient conjugation to show color . They are found in a wide variety of plant families .


Physical And Chemical Properties Analysis

Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups . The aforementioned properties make the analytical detection of quinones problematic .

Scientific Research Applications

Anticancer Properties

Quinazoline, the core structure of Quinax, is extensively researched for its anticancer properties. Quinazoline derivatives have been explored for their ability to inhibit EGFR, with recent developments focusing on targeting both wild-type and mutated EGFR. These compounds are also found to inhibit other kinases, histone deacetylase, and certain metabolic pathways, which broadens their application in cancer treatment. The structural diversity in patented quinazoline compounds reflects their vast potential in developing novel anticancer drugs (Ravez et al., 2015).

Pharmaceutical Development

Research on the technological characteristics of quinazoline derivatives like Quinax is vital for the development of new pharmaceuticals. Understanding the physico-chemical properties of these compounds is essential for assessing their bioavailability and developing dosage forms like tablets. Studies focus on various aspects such as residual moisture, bulk density, flowability, and compressibility to create solid dosage forms with improved biopharmaceutical characteristics (Volokitina et al., 2022).

Wound Healing

Quinazoline compounds have shown potential in wound healing. A study on Synthetic Quinazoline Compound (SQC) demonstrated its effectiveness in enhancing cell proliferation and accelerating wound closure, with less scarring and increased fibroblast and collagen fibers. The compound also influenced antioxidant enzyme levels and lipid peroxidation in wound tissue, suggesting its potential in promoting tissue repair and healing (Bagheri et al., 2018).

Potential in Treating Infectious Diseases

Quinazoline derivatives are being explored for their role in fighting infectious diseases. These compounds are studied for their antibacterial, antiviral, and antimalarial properties, making them potential candidates for drug development against various pathogens. Continued research in this area aims to discover new and efficient clinical applications of quinazoline derivatives in the treatment of infectious diseases (Ajani et al., 2016).

Antimalarial and Anti-inflammatory Activities

Quinax has been evaluated for its efficacy in preventing the development of senile cataract, which indirectly suggests its potential in other areas like antimalarial and anti-inflammatory activities. Studies have shown that systematic application of Quinax can prevent the progression of early senile cataract, indicating its broader therapeutic potential beyond just ocular applications (Stankiewicz et al., 1990).

Safety And Hazards

Quinax is contraindicated in those persons showing hypersensitivity to any component of this preparation . Side effects may include vomiting, headache, and dizziness . Regular eye examinations are recommended while on treatment with this medicine .

properties

IUPAC Name

disodium;7,12-dihydroquinoxalino[3,2-b]phenazine-2,9-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O6S2.2Na/c23-29(24,25)9-1-3-11-13(5-9)21-17-8-16-18(7-15(17)19-11)22-14-6-10(30(26,27)28)2-4-12(14)20-16;;/h1-8,19,21H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGZILRQIYNODJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])NC3=C(N2)C=C4C(=C3)N=C5C=CC(=CC5=N4)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959472
Record name Disodium 5,14-dihydroquinoxalino[2,3-b]phenazine-2,9-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinax

CAS RN

3863-80-7
Record name Azapentacene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003863807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 5,14-dihydroquinoxalino[2,3-b]phenazine-2,9-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM 5,12-DIHYDROAZAPENTACENE DISULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58B6F1X64H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
A Stankiewicz, E Poppe, B Stasiewicz… - Klinika …, 1990 - europepmc.org
The authors evaluated the efficacy of Quinax in 4 groups of patients with cataract. An observation of--on the average--5 years duration showed that systematic application of the drug …
Number of citations: 8 europepmc.org
J Jabłoński, B Pankowska - Klinika Oczna, 1980 - europepmc.org
… [Quinax preparation in conservative treatment of senile cataract (author's transl)] … [Evaluation of the effectiveness of Quinax in the prevention of the development of senile cataract] … [Clinical …
Number of citations: 1 europepmc.org
M Crivineanu, IR Dobre, I Păunescu, E Rotaru - 2017 - repository.uaiasi.ro
… Cataracts present in 56% of subjects were treated with good results using Quinax eye drops. Good results were achieved by observing a constant caloric intake at each meal, feeding …
Number of citations: 3 repository.uaiasi.ro
AG Shvachko, VY Formazyuk… - Distribution of Cataracts in …, 1991 - karger.com
… Sencatalin and Baineiting displayed the maximal activity, whereas Quinax had little effect, although its therapeutic action, being similar to that of Sencatalin, is due to the ability of this …
Number of citations: 4 karger.com
LV Chasovnikova, VE Formazyuk… - Biochemistry …, 1990 - europepmc.org
The antioxidative effect of various drugs on lipid peroxidation in rat serum in the presence of FeSO4 was studied. The concentration of TBA-active products decreased in the presence of …
Number of citations: 60 europepmc.org
IF Belenichev, LI Kucherenko, IA Mazur, RR Akopyan… - 2019 - m-hikari.com
Age-related cataract is currently the leading cause of incurable blindness in the world and the most common eye disease in people over 60 years. Among all ophthalmic diseases, …
Number of citations: 1 www.m-hikari.com
S Jurja, TN Pirjol, DO Costea, BSN Pirjol - Rev Chim (Bucharest), 2016 - bch.ro
… EDTA, chlorhexidine diacetat; Quinax contains natrium azapenthacene polisulphonate, … Rubjovit, which was higher than the results for Potassium –U and the Quinax stock solution. …
Number of citations: 5 bch.ro
M Silverman, PR Lee… - International journal of …, 1982 - journals.sagepub.com
… aware of any scientific evidence to show that Quinax has any beneficial effect in the control of … based on double-blind studies to support the claims presented for either Quinax or Lutrax. …
Number of citations: 35 journals.sagepub.com
II Kolesnichenko, VA Namiot… - EPJ Web of …, 2019 - epj-conferences.org
… Medical treatment of cataracts is currently based on eye drops such as Quinax Oftan … Medical treatment of cataracts is currently based on eye drops such as Quinax Oftan Catachrom, …
Number of citations: 4 www.epj-conferences.org
AG Svachko, VE Formaziuk… - … 'eksperimental'noi biologii …, 1990 - europepmc.org
… American Quinax does not possess such an effect. One of the possible starting mechanisms causing different diseases (atherosclerosis, cataract etc.) is destruction of biomembranes by …
Number of citations: 2 europepmc.org

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